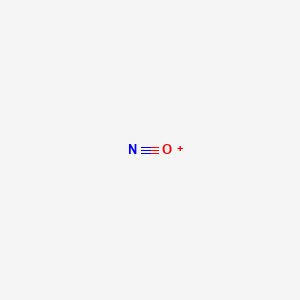
Nitrilooxonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxidonitrogen(1+) is a monovalent inorganic cation resulting from the removal of the unpaired electron from nitric oxide. It is a nitrogen oxide and a monovalent inorganic cation.
Applications De Recherche Scientifique
Nitrification Inhibitors in Agricultural Soils
Nitrilooxonium compounds, recognized as nitrification inhibitors (NIs), play a critical role in enhancing nitrogen fertilizer use efficiency in agricultural soils. They achieve this by delaying the oxidation of ammonium, thereby reducing nitrate leaching and decreasing the emission of nitrous oxide (N₂O), a climate-relevant gas. This effect is most pronounced in agricultural systems adapted to plant nitrogen demand. The application of NIs is highly effective under conditions where the inhibitor remains close to the nitrogen fertilizer, such as when sprayed on mineral-N fertilizer granules or thoroughly mixed with liquid fertilizers. NIs have also been shown to improve the fertilizer value of liquid manure by increasing nitrogen uptake and crop yield while reducing nitrogen losses through leaching. Importantly, NIs have been identified as one of the most consistent and efficient methods for reducing N₂O emissions from agricultural soils (Ruser & Schulz, 2015).
Nitrogen Removal via Anammox Processes
The partial nitritation-anammox (PN/AMX) process has gained attention as an energy-efficient and sustainable technology for treating nitrogen-rich wastewaters. This process, particularly relevant for the treatment of industrial sewage, has seen significant development in process engineering, bacterial population studies, predictive modeling, and full-scale implementations. The successful application of pilot- and full-scale PN/AMX processes for treating various types of industrial sewage, including black wastewater, sludge digester liquids, and landfill leachate, highlights the process's adaptability and effectiveness. This review provides a comprehensive understanding of the challenges and recent developments in PN/AMX research, shedding light on its potential future trajectories (Kumwimba et al., 2019).
Industrial Nitrate Wastewater Treatment
Anaerobic ammonium oxidation (anammox) processes are an important scientific breakthrough in the field of wastewater treatment. These processes are particularly sustainable for nitrogen removal due to their energy-efficient and cost-effective advantages. The anammox process, combined with partial nitrification (PN), presents a new approach for treating high-strength nitrate wastewater from various industries. This process offers economic and environmental benefits, making it a promising option for industrial nitrate wastewater treatment (Cao & Zhou, 2019).
Propriétés
Nom du produit |
Nitrilooxonium |
|---|---|
Formule moléculaire |
NO+ |
Poids moléculaire |
30.006 g/mol |
Nom IUPAC |
azanylidyneoxidanium |
InChI |
InChI=1S/NO/c1-2/q+1 |
Clé InChI |
KEJOCWOXCDWNID-UHFFFAOYSA-N |
SMILES canonique |
N#[O+] |
Synonymes |
nitrosonium ion NO+ ion |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



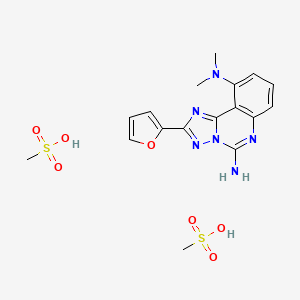
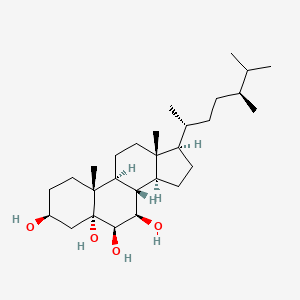
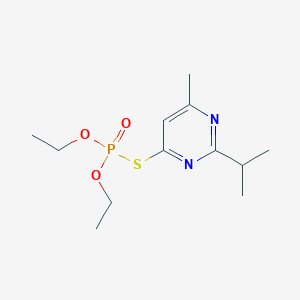
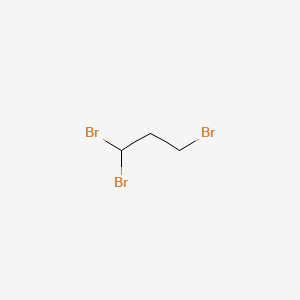
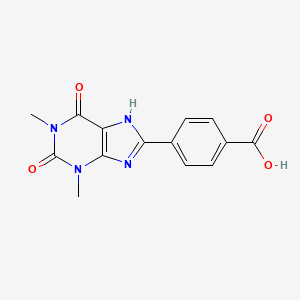
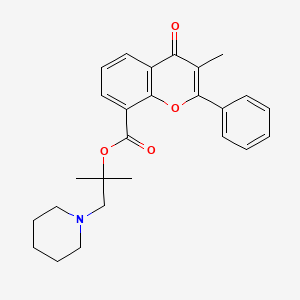
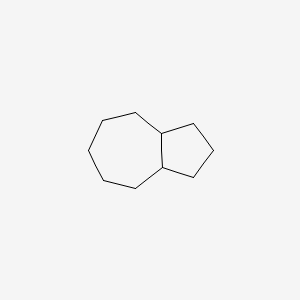
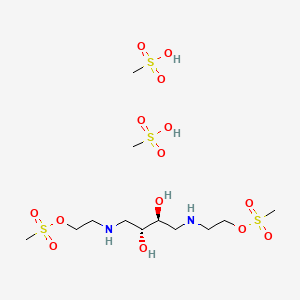
![(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one](/img/structure/B1194342.png)
![1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea](/img/structure/B1194343.png)
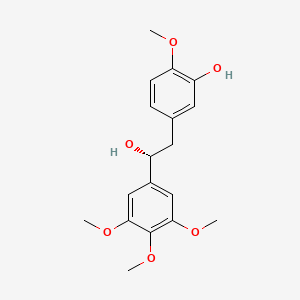

![4-[4-(3-Methyl-4-nitrophenoxy)butoxy]benzonitrile](/img/structure/B1194348.png)
![6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B1194349.png)